molecular formula C20H24N2O3 B5769854 N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No.: B5769854
M. Wt: 340.4 g/mol
InChI Key: DGBJULKBOJLXED-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a synthetic organic compound with the molecular formula C20H24N2O3 and a molecular weight of 340.41616 g/mol . This compound is characterized by its phenylacetamide structure, which is often associated with various pharmacological activities.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-13(2)18-9-8-14(3)10-19(18)25-12-20(24)22-17-7-5-6-16(11-17)21-15(4)23/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBJULKBOJLXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide typically involves the following steps:

    Etherification: The formation of an ether bond between the phenyl ring and the acetamide group.

    Amidation: The final step involves the formation of the amide bond between the phenyl ring and the acetamide group.

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common reagents used in these processes include acetyl chloride, phenol derivatives, and amine catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted phenylacetamides, quinones, and amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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